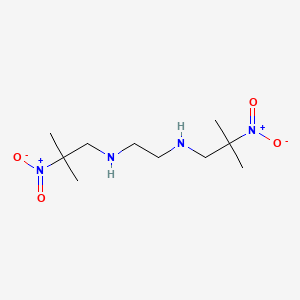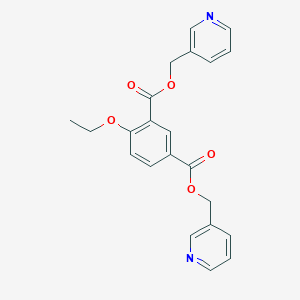
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is an organic compound that belongs to the class of dicarboxylates This compound is characterized by the presence of two pyridin-3-ylmethyl groups attached to a 4-ethoxybenzene-1,3-dicarboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate typically involves the reaction of pyridin-3-ylmethylamine with 4-ethoxybenzene-1,3-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the pyridin-3-ylmethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique structural and functional properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with specific biological pathways or cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(pyridin-2-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-4-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate
- Bis(pyridin-3-ylmethyl) 4-methoxybenzene-1,3-dicarboxylate
Uniqueness
Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is unique due to the specific positioning of the pyridin-3-ylmethyl groups and the ethoxy substituent on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in coordination chemistry and material science.
Eigenschaften
CAS-Nummer |
24234-54-6 |
|---|---|
Molekularformel |
C22H20N2O5 |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3 |
InChI-Schlüssel |
NNYRXKJXRIVARX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



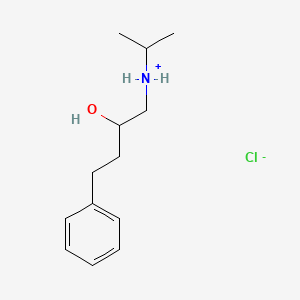
![3-(1H-benzo[d]imidazol-2-yl)-2-oxopropanal](/img/structure/B13754143.png)
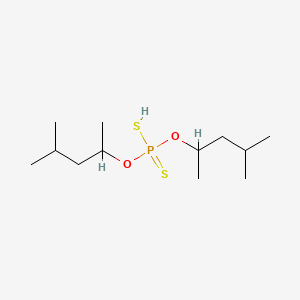
![N-[2-(2-hydroxyethylamino)ethyl]octadec-2-enamide](/img/structure/B13754149.png)
![2-[4-(Acetylanilino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13754159.png)
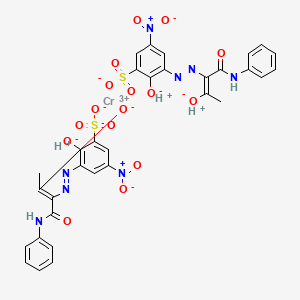
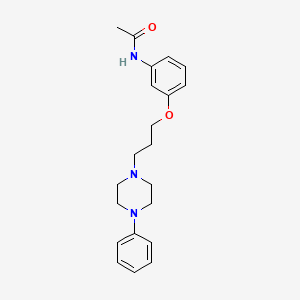
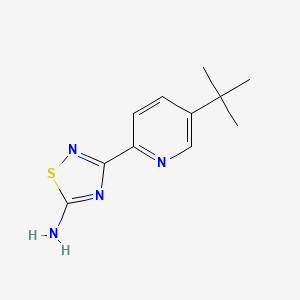
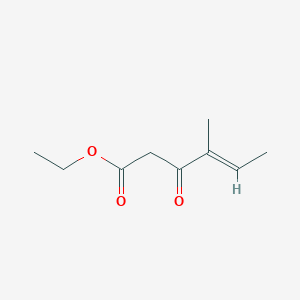
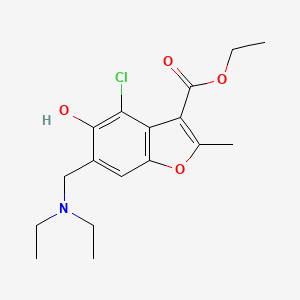
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride](/img/structure/B13754201.png)

